molecular formula C12H14N4O3 B1406556 Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate CAS No. 1706454-96-7

Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate

Cat. No. B1406556
CAS RN: 1706454-96-7
M. Wt: 262.26 g/mol
InChI Key: XPLNSCSCLBTDIU-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate is a chemical compound that has been synthesized for various scientific research applications. This compound belongs to the class of tetrazole-based compounds that have been used in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate has not been extensively studied. However, it is believed to be involved in the inhibition of certain enzymes that are involved in various metabolic pathways. This inhibition may lead to changes in biochemical and physiological processes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate have not been extensively studied. However, it has been shown to have potential antioxidant properties. It has also been shown to have potential anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate in lab experiments include its high purity and good yields. It is also relatively easy to synthesize. However, its mechanism of action and biochemical and physiological effects are not well understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate. One possible direction is to study its potential pharmaceutical applications. It has been shown to have potential antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. Another possible direction is to study its mechanism of action and biochemical and physiological effects in more detail. This may lead to a better understanding of its potential applications and limitations. Finally, further optimization of the synthesis method may lead to higher yields and greater purity of Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate, which may make it more useful in various scientific research applications.

Scientific Research Applications

Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate has been used in various scientific research applications. It has been used as a starting material for the synthesis of various tetrazole-based compounds that have potential pharmaceutical applications. It has also been used as a ligand in the synthesis of metal complexes that have been studied for their catalytic properties.

properties

IUPAC Name

ethyl 2-[4-(tetrazol-1-yl)phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-3-18-12(17)9(2)19-11-6-4-10(5-7-11)16-8-13-14-15-16/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLNSCSCLBTDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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